molecular formula C10H15NO6 B14363175 Acetamido(2-methyl-3-oxobutyl)propanedioic acid CAS No. 91330-00-6

Acetamido(2-methyl-3-oxobutyl)propanedioic acid

Cat. No.: B14363175
CAS No.: 91330-00-6
M. Wt: 245.23 g/mol
InChI Key: WMCWNYLSPFJCOY-UHFFFAOYSA-N
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Description

Acetamido(2-methyl-3-oxobutyl)propanedioic acid is a complex organic compound with a unique structure that includes an acetamido group, a methyl group, and a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamido(2-methyl-3-oxobutyl)propanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a suitable amine with an acyl chloride, followed by the introduction of the methyl and oxobutyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamido(2-methyl-3-oxobutyl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamido and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Acetamido(2-methyl-3-oxobutyl)propanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays and studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamido(2-methyl-3-oxobutyl)propanedioic acid involves its interaction with molecular targets and pathways within biological systems. The acetamido group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. The methyl and oxobutyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Acetamido(2-methyl-3-oxobutyl)propanedioic acid derivatives: These compounds share a similar core structure but differ in the substituents attached to the acetamido or oxobutyl groups.

    Other acetamido acids: Compounds like acetamidoacetic acid and acetamidomalonic acid have similar functional groups but different overall structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutics.

Properties

CAS No.

91330-00-6

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

2-acetamido-2-(2-methyl-3-oxobutyl)propanedioic acid

InChI

InChI=1S/C10H15NO6/c1-5(6(2)12)4-10(8(14)15,9(16)17)11-7(3)13/h5H,4H2,1-3H3,(H,11,13)(H,14,15)(H,16,17)

InChI Key

WMCWNYLSPFJCOY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)(C(=O)O)NC(=O)C)C(=O)C

Origin of Product

United States

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